Physicochemical properties of Cyclopentyl-(1-phenyl-ethyl)-amine
Physicochemical properties of Cyclopentyl-(1-phenyl-ethyl)-amine
An In-Depth Technical Guide to the Physicochemical Properties of Cyclopentyl-(1-phenyl-ethyl)-amine
Abstract
Cyclopentyl-(1-phenyl-ethyl)-amine is a secondary amine featuring both aliphatic and aromatic moieties, suggesting its potential utility in pharmaceutical and chemical synthesis research. This guide provides a comprehensive overview of its core physicochemical properties, offering both computationally predicted data and detailed, field-proven experimental protocols for their empirical validation. The document is structured to serve as a foundational reference for researchers, scientists, and drug development professionals, detailing the compound's chemical identity, spectroscopic characteristics, and safety profile. The methodologies described are designed to be self-validating, emphasizing the causal relationships between molecular structure and observable properties, thereby ensuring scientific integrity and practical applicability.
Chemical Identity and Structure
Accurate identification is the cornerstone of any chemical investigation. This section outlines the fundamental identifiers for Cyclopentyl-(1-phenyl-ethyl)-amine.
1.1. Nomenclature and Synonyms
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IUPAC Name: N-(1-phenylethyl)cyclopentanamine[1]
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Common Synonyms: Cyclopentyl-(1-phenyl-ethyl)-amine, Benzenemethanamine, N-cyclopentyl-α-methyl-[2]
1.2. Chemical Identifiers
1.3. Structural Representation
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2D Structure:
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SMILES: CC(C1CCCC1)NC2=CC=CC=C2
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InChI: InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3[1]
Predicted Physicochemical Properties
The following data, derived from computational models, provide a valuable baseline for laboratory investigation. These properties are critical for predicting the compound's behavior in various chemical and biological systems.
2.1. Summary Data Table
| Property | Predicted Value | Source |
| Boiling Point | 276.5 ± 9.0 °C (at 760 mmHg) | [2] |
| Density | 0.96 g/cm³ | [2] |
| XLogP3-AA (Lipophilicity) | 2.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
2.2. Discussion of Key Properties
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Physical State: Based on its molecular weight and the predicted boiling point, Cyclopentyl-(1-phenyl-ethyl)-amine is expected to be a liquid at standard temperature and pressure.
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Boiling Point: The relatively high predicted boiling point of 276.5 °C is indicative of significant intermolecular forces, including van der Waals interactions from its substantial hydrocarbon structure and hydrogen bonding capability via the secondary amine group.[5] This property is crucial for purification via distillation, suggesting that vacuum distillation would be necessary to prevent thermal degradation.
-
Lipophilicity (XLogP3): The XLogP3 value of 2.8 indicates a moderate degree of lipophilicity ("fat-loving") character.[3] This suggests the compound will have limited solubility in water but good solubility in nonpolar organic solvents. In a drug development context, this value is a key predictor of membrane permeability and bioavailability.
-
Acidity/Basicity (pKa): As a secondary amine, the lone pair of electrons on the nitrogen atom makes the compound basic.[6] It will readily accept a proton in an acidic medium to form a water-soluble ammonium salt.[7] The pKa of the conjugate acid is expected to be in the typical range for secondary amines, approximately 10-11, making it a stronger base than water.[6] This property governs its solubility in aqueous solutions of varying pH and is fundamental to its behavior in physiological environments.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections describe the expected spectral features for Cyclopentyl-(1-phenyl-ethyl)-amine.
Caption: A typical workflow for structural elucidation.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to be complex. Protons on carbons directly bonded to the nitrogen (~2.3-3.0 ppm) will be deshielded and shifted downfield.[8] The five aromatic protons of the phenyl group will appear in the ~7.0-7.5 ppm region. The aliphatic protons of the cyclopentyl and ethyl groups will appear further upfield. The N-H proton signal is expected to be a broad singlet between 0.5-5.0 ppm, and its signal may disappear upon addition of D₂O, a key confirmatory test.[8][9]
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¹³C NMR: Carbons directly attached to the nitrogen atom are expected to appear in the 10-65 ppm region.[8] The aromatic carbons will resonate in the ~120-150 ppm region.
-
-
Infrared (IR) Spectroscopy: As a secondary amine, a single, weak N-H stretching absorption is expected near 3300-3500 cm⁻¹.[10] C-N stretching absorptions will be visible in the 1000-1350 cm⁻¹ range.[8] The spectrum will also feature characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹) and aliphatic C-H stretching (~2850-2960 cm⁻¹).
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Mass Spectrometry (MS): The "nitrogen rule" predicts an odd-numbered molecular ion peak for a compound with one nitrogen atom, which in this case would be at m/z = 189.[10] The fragmentation pattern is expected to be dominated by alpha-cleavage, where the C-C bond nearest to the nitrogen atom breaks, yielding resonance-stabilized, nitrogen-containing cations.[8][10][11]
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UV-Visible Spectroscopy: The presence of the phenyl group means the compound will absorb UV light. The interaction of the nitrogen's lone pair with the aromatic pi system is expected to shift the absorption to a longer wavelength compared to benzene (which absorbs around 256 nm).[8] Aromatic amines typically show absorption maxima in the 250-300 nm range.[8][12]
Experimental Protocols for Property Determination
This section provides actionable, step-by-step methodologies for the empirical determination of the compound's key physicochemical properties.
Protocol for Boiling Point Determination
Causality: This microscale method is suitable for small sample quantities and relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the ambient pressure. The trapped air bubble in the inverted capillary serves as a sensitive indicator for this equilibrium.
Methodology:
-
Sample Preparation: Add 0.5 mL of Cyclopentyl-(1-phenyl-ethyl)-amine to a small test tube.
-
Apparatus Setup:
-
Seal one end of a capillary tube using a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a wire or rubber band, ensuring the sample is level with the thermometer bulb.
-
-
Heating:
-
Suspend the apparatus in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure even heat distribution.
-
Heat the bath gently. Initially, a rapid heating rate can be used to approach the predicted boiling point (~275 °C), but the rate must be slowed to 1-2 °C per minute within 20 °C of the target.[13]
-
-
Observation:
-
As the liquid heats, air trapped in the capillary will slowly bubble out.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Record this temperature. For accuracy, allow the apparatus to cool slightly until the bubbling stops and the liquid just begins to re-enter the capillary; this temperature should be nearly identical to the first reading.
-
Protocol for Solubility Profiling
Causality: This protocol systematically assesses solubility based on the "like dissolves like" principle and the compound's basicity. An amine's ability to be protonated by acid to form a polar, water-soluble salt is a key diagnostic feature.[7]
Caption: A decision-based workflow for determining the solubility class of an organic amine.
Methodology:
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Preparation: For each solvent, add approximately 20 mg of the compound to a test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Stir the mixture vigorously for 1-2 minutes.[5]
-
Observation: Observe if the compound completely dissolves.
-
Test Solvents:
-
Water: Assess baseline aqueous solubility. Due to the large hydrocarbon structure, it is expected to be poorly soluble.[14]
-
5% Aqueous HCl: If insoluble in water, test in dilute acid. As a base, the amine should react to form a soluble hydrochloride salt, confirming its basic nature.[5][7]
-
5% Aqueous NaOH: No reaction or dissolution is expected, as the compound has no acidic protons.
-
Organic Solvents (e.g., Toluene, Diethyl Ether, Dichloromethane): Good solubility is expected due to the compound's lipophilic character.
-
Protocol for pKa Determination via Potentiometric Titration
Causality: This method determines the pKa by monitoring the pH of a solution as a titrant of known concentration is added. For a basic amine, it is dissolved in its protonated (acidic) form and titrated with a strong base. The pKa corresponds to the pH at which half of the amine has been deprotonated (the half-equivalence point).[15][16]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water. Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to ensure all the amine is protonated.
-
Apparatus Setup:
-
Place the solution in a beaker with a magnetic stir bar.
-
Calibrate a pH meter and place the electrode in the solution.
-
Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid (R₂NH₂⁺).[15][17]
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Safety, Handling, and Toxicology
Professional diligence requires a thorough understanding of a compound's potential hazards.
5.1. GHS Hazard Identification According to the Globally Harmonized System of Classification and Labelling of Chemicals, Cyclopentyl-(1-phenyl-ethyl)-amine is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral).[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or if respiratory irritation occurs, seek immediate medical attention.
Conclusion
Cyclopentyl-(1-phenyl-ethyl)-amine is a moderately lipophilic secondary amine with predictable basic properties. Its identity and purity can be rigorously confirmed through a combination of mass spectrometry, IR, and NMR spectroscopy. The computational data presented herein serves as a robust starting point for empirical studies, and the detailed protocols provide a clear pathway for accurate experimental determination of its key physicochemical properties. A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, is essential for its successful application in research and development.
References
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
-
Farmer, S., Kennepohl, D., Reusch, W., & Breci, L. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentyl-(1-phenyl-ethyl)-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Barceló-Baratech, G., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Journal of Chromatography A, 1068(1), 99-105. Available at: [Link]
-
Dzon, L. G., et al. (2012). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 46(18), 10143–10151. Available at: [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-1-phenylethanamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Chen, S., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6667. Available at: [Link]
-
Wiskur, S. L., et al. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters, 3(9), 1311–1314. Available at: [Link]
-
Ságodi, L., & Illés, V. (1998). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 123(9), 1937-1940. Available at: [Link]
- Bera, K., et al. (2024). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules.
-
Henni, A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Available at: [Link]
-
University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved February 15, 2026, from [Link]
-
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Available at: [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Zassowski, P., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]... Molecules, 24(24), 4568. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved February 15, 2026, from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved February 15, 2026, from [Link]
-
Lamm, B. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available at: [Link]
-
Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved February 15, 2026, from [Link]
-
Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved February 15, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Tolmachev, A. A., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4501. Available at: [Link]
-
Solubility of Things. (n.d.). Phenylethylamine. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved February 15, 2026, from [Link]
Sources
- 1. Cyclopentyl-(1-phenyl-ethyl)-amine | C13H19N | CID 427071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYCLOPENTYL-(1-PHENYL-ETHYL)-AMINE | 626213-92-1 [amp.chemicalbook.com]
- 3. 1-Cyclopentyl-1-phenylethanamine | C13H19N | CID 43810029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentyl-(1-phenyl-ethyl)-amine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemhaven.org [chemhaven.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uregina.scholaris.ca [uregina.scholaris.ca]
